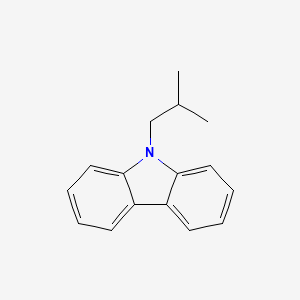

9-(2-methylpropyl)-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(2-methylpropyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUNPBIGSDTGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 2 Methylpropyl 9h Carbazole and Its Functionalized Analogues

Direct N-Alkylation Strategies

The most straightforward approach to the synthesis of 9-(2-methylpropyl)-9H-carbazole involves the direct alkylation of the carbazole (B46965) nitrogen. This can be achieved through classical methods or by employing modern polymer-supported techniques.

Classical Alkylation Reactions

Classical N-alkylation of carbazole is a well-established method that typically involves the reaction of carbazole with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net For the synthesis of this compound, this would involve reacting carbazole with a 2-methylpropyl halide (e.g., 1-bromo-2-methylpropane). The reaction is generally carried out in a suitable solvent, and the choice of base is critical for the deprotonation of the carbazole nitrogen, thereby facilitating the nucleophilic attack on the alkyl halide. Common bases include potassium hydroxide (B78521) and potassium carbonate. researchgate.netuobaghdad.edu.iq

Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. researchgate.net For instance, the N-alkylation of carbazole with various alkyl halides has been shown to proceed rapidly and in high yield when the reactants are adsorbed onto potassium carbonate and irradiated with microwaves. researchgate.net This solvent-free approach offers a more environmentally friendly alternative to traditional heating methods.

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

| Carbazole, Bromoethane | Potassium Hydroxide | DMF | 60 °C, overnight | 9-Ethyl-9H-carbazole | Not specified | uobaghdad.edu.iq |

| Carbazole, Alkyl Halide | Potassium Carbonate | Dry Media | Microwave Irradiation | N-Alkyl Derivatives | High | researchgate.net |

Polymer-Supported Synthetic Approaches

While specific examples for this compound are not prevalent in the provided search results, the principles of polymer-supported synthesis are applicable. This technique involves attaching the carbazole moiety to a solid support, performing the alkylation reaction, and then cleaving the product from the support. This approach simplifies purification, as excess reagents and byproducts can be washed away, and is amenable to high-throughput synthesis. The development of main-chain poly(9-alkyl-9H-carbazole)s has been described, where the alkyl group can be varied. acs.org This suggests the feasibility of incorporating a 2-methylpropyl group onto a polymer-bound carbazole precursor.

Advanced Cross-Coupling Techniques

Cross-coupling reactions represent a powerful and versatile strategy for the formation of C-N bonds, providing alternative routes to 9-substituted carbazoles.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions and broad substrate scope. tcichemicals.comlibretexts.org While traditionally used for C-C bond formation, its application has been extended to the synthesis of N-aryl and N-alkyl compounds. The synthesis of 9-(pyridin-2-yl)-9H-carbazoles has been achieved through a palladium(II)-catalyzed one-pot tandem C-H activation/C-N formation process. nih.gov This highlights the potential of palladium catalysis for constructing the N-substituted carbazole framework.

The synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles has been demonstrated via a palladium-catalyzed coupling reaction between 1,4-dimethyl-9H-carbazole-6-boronic acids and (hetero)aryl halides. researchgate.net Although this exemplifies C-C bond formation on the carbazole ring, the underlying principles of palladium catalysis are transferable to N-alkylation. The general mechanism of the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.orgnih.gov

| Reactants | Catalyst | Base | Solvent | Conditions | Product | Reference |

| N-phenylpyridin-2-amines, Potassium aryltrifluoroborates | Palladium(II) acetate | Silver acetate | 1,4-Dioxane | Not specified | 9-(pyridin-2-yl)-9H-carbazoles | nih.gov |

| 1,4-dimethyl-9H-carbazole-6-boronic acids, (Hetero)aryl halides | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 °C, 24-48h | 6-aryl-1,4-dimethyl-9H-carbazoles | researchgate.net |

Ullmann Reaction Modifications

The Ullmann reaction is a classical method for the synthesis of biaryl ethers and diarylamines, traditionally employing copper catalysis at high temperatures. organic-chemistry.org Modern modifications have led to milder reaction conditions and expanded substrate scope. A copper-catalyzed Ullmann-type C-N cross-coupling of carbazole with aryl chlorides has been developed, affording N-arylcarbazoles in good to excellent yields. researchgate.net This demonstrates the applicability of Ullmann-type reactions for the N-functionalization of carbazole.

Palladium-catalyzed Ullmann cross-coupling has also been utilized in the synthesis of carbazole natural products. researchgate.net This approach involved the coupling of a 2-iodocyclohex-2-en-1-one (B1246760) with an o-halonitrobenzene, followed by reductive cyclization and aromatization. researchgate.net While this is a multi-step process to form the carbazole ring itself, it showcases the power of palladium-catalyzed Ullmann-type reactions in carbazole chemistry. Recent advancements have focused on developing more sustainable and efficient catalytic systems, including the use of palladium, gold, and nickel nanoparticles. rsc.org

| Reactants | Catalyst | Base | Solvent | Conditions | Product | Reference |

| Carbazole, Aryl Chlorides | Cu₂O | Cs₂CO₃ | DMSO/MeCN | 140 °C | N-arylcarbazole | researchgate.net |

| 2-iodocyclohex-2-en-1-one, o-halonitrobenzene | Palladium catalyst | Not specified | Not specified | Not specified | 2-arylcyclohex-2-en-1-one | researchgate.net |

Ring-Closing and Cyclization Approaches

An alternative strategy for constructing the carbazole framework with a pre-installed N-substituent involves ring-closing reactions. Ring-closing metathesis (RCM) has emerged as a powerful technique for the synthesis of various heterocyclic systems, including carbazoles. rsc.orgdntb.gov.uaepa.gov This approach typically involves the cyclization of a diene precursor containing the necessary atoms to form the carbazole ring. While specific examples detailing the synthesis of this compound via RCM were not found in the search results, the general methodology is applicable. The synthesis of carbazole alkaloids has been achieved using RCM as a key step. epa.gov

Another approach involves the palladium-catalyzed alkenyl C-H activation/diamination of cycloalkenyl bromoarenes with hydroxylamines to produce tetrahydrocarbazoles. nih.gov These can then be aromatized to the corresponding carbazoles. A method for the synthesis of N-alkyl carbazoles has been reported which involves the cyclization of 2-(N-ethyl anilino)cyclohexanone to form 9-ethyltetrahydrocarbazole, followed by dehydrogenation. google.com This strategy could potentially be adapted for the synthesis of this compound by starting with N-(2-methylpropyl)aniline.

| Precursor | Key Reaction Step | Product | Reference |

| Allyl Grignard derived diene | Ring-Closing Metathesis (RCM) | Carbazole Alkaloids | epa.gov |

| Cycloalkenyl bromoarenes, Hydroxylamines | Palladium-catalyzed Alkenyl C-H Activation/Diamination | Tetrahydrocarbazoles | nih.gov |

| 2-(N-ethyl anilino)cyclohexanone | Cyclization and Dehydrogenation | N-ethyl carbazole | google.com |

| Diene precursor | Ring-Closing Metathesis (RCM) | Nine-membered carbocycles | nih.gov |

Cadogan Ring Closing Mechanisms

The Cadogan reaction is a powerful tool for the synthesis of carbazoles through the reductive cyclization of 2-nitrobiphenyls. acs.org This reaction typically involves the use of a trivalent phosphorus reagent, such as triphenylphosphine, to deoxygenate the nitro group, which is followed by cyclization. acs.org It is considered a highly effective method for creating various azaheterocycles, including carbazoles. researchgate.net

The mechanism is thought to proceed through a nitrene intermediate. acs.org The reducing agent, for instance, PMe3, attacks the nitrogen atom of the nitro group. acs.org This leads to the formation of an oxazaphosphiridine intermediate, which then loses a phosphine (B1218219) oxide to generate a nitrene. acs.org While the triplet state is the ground state for the nitrene, the cyclization barrier in this state is high. acs.org Therefore, the reaction likely proceeds through the singlet state, which has a lower activation barrier for the ring-closing step to form the carbazole ring system. acs.org

This methodology has been successfully applied to the synthesis of various carbazole derivatives, including symmetric and nonsymmetric diindolocarbazoles from N-alkyl-2,7-disubstituted carbazole precursors. nih.gov The reaction conditions, particularly temperature, can significantly influence the reaction's efficiency, with higher boiling solvents often leading to better yields. acs.org

Dehydrogenative Cyclization Catalysis

Dehydrogenative cyclization offers an alternative and increasingly popular route to carbazoles. This method involves the formation of C-C and C-N bonds through the removal of hydrogen atoms, often facilitated by a catalyst.

One notable example is the intermolecular dehydrogenative annulation (IDA) for carbazole synthesis. This one-pot reaction can achieve the functionalization of multiple C(sp2)-H bonds and one N(sp3)-H bond, along with a selective alkyl group migration, starting from non-prefunctionalized trialkylbenzenes and anilides. acs.org The use of a hypervalent iodine(III) reagent, such as PhI(OAc)2 (PIDA), is crucial in this transformation. acs.org The proposed mechanism suggests that PIDA reacts with anilides to generate a nitrenium ion, which then activates the second aromatic ring for C-C and C-N bond formation. acs.org

Electrochemical methods also provide a green and efficient approach for dehydrogenative N,C bond formation to synthesize N-protected carbazoles. researchgate.netnih.gov These reactions can be carried out using inexpensive electrode materials and low concentrations of supporting electrolyte, making them scalable. researchgate.netnih.gov The process involves the anodic generation of amidyl radicals, which then undergo cyclization. researchgate.netnih.gov

Electrochemical Synthesis Pathways

Electrochemical methods have emerged as a versatile and environmentally friendly approach for the synthesis of carbazole-based materials, particularly polymers. These techniques allow for the direct deposition of polymer films onto conductive substrates. mdpi.com

Anodic Polymerization Techniques

Anodic polymerization is a widely used electrochemical method for creating polycarbazole films. The process begins with the oxidation of the carbazole monomer at the anode to form a radical cation. mdpi.com These radical cations then couple to form dimers, most commonly 3,3'-bicarbazyls, as the N-position is already substituted. mdpi.com The dimer is subsequently oxidized, and the polymer chain grows, leading to the deposition of a solid film on the electrode surface. mdpi.com

The polymerization can be carried out in various organic solvents, such as acetonitrile (B52724), with a supporting electrolyte like lithium perchlorate (B79767). mdpi.com The properties of the resulting polymer, including its structure and conductivity, are influenced by factors such as the monomer concentration, the oxidizing agent, and the solvent. mdpi.com This technique has been successfully used to create polymers from various carbazole derivatives, including 2-(9H-carbazol-9-yl)acetic acid. mdpi.comresearchgate.net

| Monomer | Polymerization Method | Key Findings | Reference |

| Carbazole and 2-(9H-carbazol-9-yl)acetic acid | Anodic Polymerization | The ratio of monomers significantly impacts the electroactivity, thickness, morphology, and stiffness of the resulting polymer films. | mdpi.com |

| 2-(9H-carbazol-9-yl)acetic acid | Oxidative Electropolymerization | A soluble poly(2-(9H-carbazol-9-yl) acetic acid) thin-film was formed on a platinum electrode. | researchgate.net |

| 9H-carbazole-9-carbothioic methacrylic thioanhydride | Electropolymerization | A novel carbazole-based polymer was synthesized and characterized for potential supercapacitor applications. | researchgate.net |

Controlled Electrodeposition Methods

Controlled electrodeposition methods allow for precise control over the thickness, morphology, and properties of the deposited polycarbazole films. Techniques like cyclic voltammetry and chronoamperometry are employed to manage the polymerization process. mdpi.com

By carefully controlling the electrochemical parameters, such as the potential sweep rate and the number of cycles in cyclic voltammetry, or the applied potential in chronoamperometry, the growth of the polymer film can be finely tuned. mdpi.com For instance, the electrochemical oxidation of mixtures of carbazole and 2-(9H-carbazol-9-yl)acetic acid has been shown to produce polymer films with varying properties depending on the monomer feed ratio. mdpi.com Films with higher stiffness tended to show cracks, while those with lower stiffness had a more homogeneous, uncracked structure. mdpi.com

These controlled methods are crucial for fabricating high-quality polymer films for specific applications, such as in electrochromic devices and sensors. mdpi.comresearchgate.net

Derivatization and Functionalization Strategies at Aromatic Positions

The properties of this compound can be further tailored by introducing substituents at the aromatic positions of the carbazole core. The 3 and 6 positions are particularly common sites for functionalization.

Substituent Introduction at 3,6-Positions

The introduction of various functional groups at the 3,6-positions of the carbazole ring is a widely employed strategy to modify its electronic and optical properties. researchgate.netnih.govrsc.org This can be achieved through various chemical reactions.

For instance, bromination of the carbazole core using N-bromosuccinimide (NBS) readily yields 3,6-dibromocarbazole. encyclopedia.pub This di-halogenated intermediate serves as a versatile platform for further functionalization through cross-coupling reactions like the Suzuki or Stille reactions, allowing for the introduction of aryl groups. encyclopedia.pub Similarly, cyano groups can be introduced via reactions like the Rosenmund-von Braun reaction, starting from the dibromo derivative. mdpi.com

Friedel-Crafts alkylation is another method used to introduce alkyl groups, such as tert-butyl groups, at the 3,6-positions. researchgate.net The nature of the substituent significantly impacts the properties of the resulting carbazole derivative. Electron-donating groups tend to increase the electron density of the carbazole system, while electron-withdrawing groups have the opposite effect. nih.gov These modifications are crucial for tuning the material's properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 9H-Carbazole | N-Bromosuccinimide (NBS) | 3,6-Dibromo-9H-carbazole | encyclopedia.pubmdpi.com |

| 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd₂(dba)₃, dppf | 9H-Carbazole-3,6-dicarbonitrile | mdpi.com |

| 9H-Carbazole | 2-Chloro-2-methylbutane (B165293), AlCl₃ | 3,6-Di(tert-butyl)-9H-carbazole | rsc.org |

| 9-Ethyl carbazole-3-amine | Bromoacetyl bromide | 2-Bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | mdpi.com |

Regioselective Functionalization at 2,7-Positions

Functionalization at the 2 and 7 positions of the carbazole nucleus is crucial for the development of materials with specific electronic properties, such as conjugated polymers. These positions allow for the extension of conjugation along the longest axis of the molecule.

One of the key strategies to achieve 2,7-difunctionalization involves a multi-step synthesis starting from a suitably substituted precursor. For instance, the synthesis of 2,7-dibromo-3,6-dimethyl-9-alkyl-9H-carbazoles has been reported as a key intermediate for polymerization reactions. scribd.com While the specific 9-alkyl group in the literature example is 9-(2-hexyldecyl), the methodology is applicable to the 9-(2-methylpropyl) analogue. The synthesis begins with the Ullmann coupling of 2,5-dibromo-4-nitrotoluene, followed by reductive cyclization to form the 3,6-dimethyl-9H-carbazole core. Subsequent N-alkylation with the appropriate alkyl bromide (e.g., 1-bromo-2-methylpropane) would yield the 9-(2-methylpropyl) derivative. The final step is the bromination at the 2,7-positions, which is directed by the existing substituents.

Another approach involves the Suzuki-Miyaura coupling reaction, a powerful tool for creating C-C bonds. Starting with a 2,7-dihalogenated-9-(2-methylpropyl)-9H-carbazole, various aryl or vinyl groups can be introduced. For example, the palladium-catalyzed coupling of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-alkyl-9H-carbazole with aryl halides is a common method for synthesizing 2,7-diarylcarbazoles, which are precursors to advanced materials. scribd.com

The table below summarizes a synthetic route for achieving 2,7-functionalization.

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Ullmann Coupling & Reductive Cyclization | 2,5-dibromo-4-nitrotoluene, Copper powder, DMF; then SnCl2·2H2O, Ethanol, Reflux | 2,7-Dibromo-3,6-dimethyl-9H-carbazole |

| 2 | N-Alkylation | 1-bromo-2-methylpropane, Phase-transfer catalyst | 2,7-Dibromo-3,6-dimethyl-9-(2-methylpropyl)-9H-carbazole |

| 3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2,7-Diaryl-3,6-dimethyl-9-(2-methylpropyl)-9H-carbazole |

Multi-Substitution and Polyfunctionalization Tactics

The introduction of multiple substituents onto the carbazole framework allows for the fine-tuning of its properties and the creation of complex molecular architectures. Several strategies have been developed for achieving polyfunctionalization.

A notable method is the domino Diels-Alder reaction, which allows for the efficient construction of highly substituted carbazoles in a one-pot, two-step process. beilstein-journals.org This strategy involves the reaction of 3-(indol-3-yl)maleimides or in situ-generated 3-vinylindoles with dienophiles like chalcones. The reaction proceeds through a Diels-Alder cycloaddition followed by an oxidation/aromatization step, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield carbazoles with substituents at four different positions on one of the benzene (B151609) rings. beilstein-journals.org This approach is advantageous due to its use of readily available starting materials and high efficiency. beilstein-journals.org

Another tactic for multi-substitution is the sequential functionalization of the carbazole core. For example, Friedel-Crafts acylation or alkylation can introduce substituents at the 3 and 6 positions, which are the most nucleophilic sites. The synthesis of 3,6-di(tert-butyl)-9H-carbazole is a classic example, achieved by reacting carbazole with 2-chloro-2-methylbutane in the presence of aluminum chloride. rsc.org This disubstituted carbazole can then undergo further functionalization, such as N-alkylation to introduce the 9-(2-methylpropyl) group, followed by other electrophilic substitutions if desired. rsc.org

The table below presents examples of multi-substitution reactions on the carbazole core.

| Starting Material | Reagents & Conditions | Functionalization Positions | Product Type |

| 3-(Indol-3-yl)-1,3-diphenylpropan-1-one & Chalcone | p-TsOH, DDQ, Acetonitrile | 1,2,3,4-positions | Polyfunctionalized carbazole |

| 9H-Carbazole | 2-chloro-2-methylbutane, AlCl3, CH2Cl2 | 3,6-positions | 3,6-Di(tert-butyl)-9H-carbazole |

| 9-Ethyl-9H-carbazole | Acetyl chloride, AlCl3; then Ar-CHO; then Hydrazine hydrate | 3-position (with extended side chain) | 3-(5-aryl-4,5-Dihydro-3-pyrazolyl)9-Ethyl-carbazole researchgate.net |

The ability to introduce multiple functional groups is essential for creating "starburst" molecules and other complex structures for applications in optoelectronics. researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methods for the synthesis of carbazole derivatives have been developed.

A highly efficient one-pot procedure for synthesizing 9H-carbazoles involves a microwave-assisted, palladium-catalyzed tandem reaction. organic-chemistry.org This method combines a Buchwald-Hartwig amination and a direct arylation reaction between anilines and 1,2-dihaloarenes. organic-chemistry.org The use of a magnetically recoverable palladium nanocatalyst supported on biochar makes this a green and sustainable approach. organic-chemistry.org The reaction proceeds under ligand-free conditions and significantly reduces reaction times, while showing excellent tolerance for various functional groups. organic-chemistry.org By choosing isobutylaniline as the starting material, this compound derivatives can be synthesized directly.

Another example is the one-pot synthesis of polyfunctionalized carbazoles via a domino Diels-Alder reaction, as mentioned previously. beilstein-journals.org This process combines the generation of a 3-vinylindole intermediate, its cycloaddition with a dienophile, and subsequent aromatization in a single reaction vessel, providing a rapid route to complex carbazoles. beilstein-journals.org

Furthermore, a one-pot alkylation-elimination sequence has been reported for the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile. mdpi.com In this case, the alkylation of 9H-carbazole-3,6-dicarbonitrile with 1,2-dibromoethane (B42909) is followed by an in-situ elimination of HBr to form the vinyl group at the 9-position. mdpi.com This strategy could potentially be adapted for the synthesis of other N-substituted carbazoles.

The table below highlights key features of one-pot synthetic procedures for carbazoles.

| Method | Key Features | Starting Materials | Catalyst/Reagents |

| Tandem Buchwald-Hartwig Amination/Direct Arylation | Microwave-assisted, green catalyst, ligand-free, rapid | Anilines, 1,2-Dihaloarenes | Pd nanocatalyst on biochar, Cs2CO3, DMSO organic-chemistry.org |

| Domino Diels-Alder Reaction | One-pot, two-step, high efficiency, atomic economy | 3-(Indol-3-yl)propanones, Chalcones | p-TsOH, DDQ beilstein-journals.org |

| Alkylation-Elimination | One-pot sequence for N-vinylation | 9H-Carbazole-3,6-dicarbonitrile, 1,2-Dibromoethane | Base |

These one-pot methodologies represent a significant advancement in the synthesis of carbazole-based compounds, enabling more efficient and environmentally friendly production. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 9-(2-methylpropyl)-9H-carbazole, both proton (¹H) and carbon-13 (¹³C) NMR studies provide crucial information about its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the carbazole (B46965) ring system typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.11 and 8.10 ppm. researchgate.net The protons of the isobutyl group are observed at higher field. Specifically, the methylene (B1212753) protons (N-CH₂) adjacent to the nitrogen atom, the methine proton (CH), and the terminal methyl protons (CH₃) have characteristic chemical shifts.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | ~7.0 - 8.1 | Multiplet |

| N-CH₂ | ~4.2 | D |

| CH | ~2.2 | Multiplet |

| CH₃ | ~0.9 | D |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The aromatic carbons of the carbazole ring typically resonate in the range of 109 to 141 ppm. rsc.org The carbons of the isobutyl group will appear at higher field.

A computed ¹³C NMR spectrum for this compound is available, though specific chemical shift values are not detailed in the search results. spectrabase.com However, data for related compounds can provide insight. For instance, in 3,6-di-tert-butyl-9H-carbazole derivatives, the carbazole ring carbons appear between approximately 109 and 141 ppm. rsc.org In 2-methylpropanoic acid, the methyl carbons appear around 19 ppm, the methine carbon at about 34 ppm, and the carboxyl carbon at a much lower field. docbrown.info

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | ~109 - 141 |

| N-CH₂ | ~50 |

| CH | ~28 |

| CH₃ | ~20 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound provides information about its conjugated system.

Electronic Absorption Band Analysis

The UV-Vis spectrum of carbazole and its derivatives is characterized by several absorption bands corresponding to π-π* transitions within the aromatic system. libretexts.org For the parent carbazole, strong absorption is observed near 180 nm, with weaker bands around 200 nm and a group of weaker absorptions at 254 nm. libretexts.org The introduction of an alkyl group at the 9-position, as in this compound, is expected to cause a slight red shift (bathochromic shift) in these absorption bands. For instance, 9-methylcarbazole (B75041) exhibits absorption maxima around 235, 255, 294, 325, and 338 nm.

Solution-Phase Spectroscopic Investigations

UV-Vis spectra of carbazole derivatives are typically recorded in solution using a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol. researchgate.netdss.go.th The solvent can influence the position and intensity of the absorption bands. For example, the fluorescence intensity of carbazole-9-ylpropionic acid increases with increasing solvent polarizability. dss.go.th Studies on various carbazole-based dyes in THF show absorption maxima in the range of 325-362 nm, attributed to n-π* and intramolecular charge transfer (ICT) transitions. researchgate.net

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence and fluorescence spectroscopy are used to investigate the emissive properties of molecules after they absorb light. Carbazole and its derivatives are known for their fluorescent properties. The parent carbazole has an excitation peak at 323 nm and an emission peak at 351 nm. aatbio.com

The fluorescence of carbazole derivatives can be influenced by the solvent and the presence of other chemical species. For instance, the fluorescence of carbazole-9-ylpropionic acid is quenched by halide ions and decreases with increasing temperature. dss.go.th The emission spectra of carbazole derivatives can exhibit multiple regions. For some 9-substituted carbazoles, a fluorescence region between 380-440 nm is observed, originating from a singlet state. uef.fi In frozen 2-methyltetrahydrofuran (B130290) at 77K, many carbazole compounds show a highly resolved emission profile from 400 to 550 nm, which is assigned to a high-energy triplet local excited state of the carbazole moiety. uef.fi The specific photoluminescence and fluorescence characteristics of this compound would depend on its specific electronic structure and environment.

Emission Spectrum Characterization

The photoluminescent properties of this compound are fundamentally derived from the carbazole moiety, which is a well-known fluorescent chromophore. The parent compound, 9H-carbazole, exhibits strong fluorescence. nih.gov In its pure form, carbazole has a characteristic emission peak at approximately 351 nm when excited at 323 nm. aatbio.com

The introduction of an alkyl substituent at the 9-position, such as the 2-methylpropyl (isobutyl) group, typically results in minimal shifts of the emission maxima compared to the parent carbazole, as the alkyl group is not in direct conjugation with the aromatic system. However, the solvent environment can influence the emission spectrum. Studies on various 9-alkylcarbazole derivatives show that they retain the characteristic blue fluorescence of the carbazole core. researchgate.net For instance, derivatives of 9-phenyl-9H-carbazole are known to be efficient emitters. researchgate.netnih.gov While specific emission data for this compound is not extensively documented, its emission spectrum is expected to be similar to that of other 9-alkylcarbazoles, displaying intense blue fluorescence. Research on related compounds shows emission can occur in the 400-600 nm range. researchgate.net

Table 1: Expected Emission Characteristics of this compound

| Property | Expected Value | Reference Context |

|---|---|---|

| Excitation Max (λex) | ~323-330 nm | Based on Carbazole aatbio.com |

| Emission Max (λem) | ~350-370 nm | Based on Carbazole and its derivatives aatbio.comclockss.org |

Quantum Yield Determination Methodologies

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing luminescent compounds. For carbazole derivatives, this is typically determined using a relative method. This methodology involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

A common standard used for compounds emitting in the UV-Vis region is quinine (B1679958) sulfate (B86663) in a 0.1 M sulfuric acid solution. The quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

Φ is the quantum yield.

I is the integrated emission intensity.

A is the absorbance at the excitation wavelength.

η is the refractive index of the solvent.

The absorbance of both the sample and standard solutions is typically kept below 0.1 at the excitation wavelength to minimize inner filter effects. While the specific quantum yield for this compound is not widely reported, photoluminescence quantum yields for related 9-phenyl-9H-carbazole derivatives in solid films can range from 17% to 53%. researchgate.netnih.gov

Studies of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Carbazole derivatives are a class of compounds frequently associated with AIE. researchgate.netnih.govnih.govfrontiersin.org For example, certain derivatives of 9-phenyl-9H-carbazole exhibit both thermally activated delayed fluorescence and aggregation-induced emission enhancement. nih.gov Studies on other carbazole-based fluorophores have also demonstrated typical AIE behavior. nih.gov Although specific AIE studies on this compound have not been detailed in the literature, its structural similarity to other AIE-active carbazole compounds suggests it could potentially exhibit this property. The bulky isobutyl group at the 9-position could influence intermolecular packing in the solid state, potentially leading to the restriction of molecular rotations and subsequent emission enhancement.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the carbazole aromatic system and the aliphatic isobutyl group.

Computational and experimental studies on N-substituted carbazoles provide a basis for interpreting the spectrum. rsc.org The key expected vibrational modes for this compound are detailed below.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference Context |

|---|---|---|---|

| 3100-3000 | C-H stretching | Aromatic C-H (Carbazole) | uobaghdad.edu.iq |

| 2960-2870 | C-H stretching | Aliphatic C-H (Isobutyl) | docbrown.info |

| ~1600, ~1480, ~1450 | C=C stretching | Aromatic C=C (Carbazole) | uobaghdad.edu.iqresearchgate.net |

| ~1370 | C-H bending | Characteristic of isobutyl group (gem-dimethyl) | docbrown.info |

| ~1230 | C-N stretching | Aromatic C-N (Carbazole) | uobaghdad.edu.iq |

The presence of strong bands for aromatic C-H and C=C stretching confirms the carbazole backbone, while the sharp absorptions in the 2960-2870 cm⁻¹ region are definitive for the saturated C-H bonds of the isobutyl substituent.

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. For this compound (C₁₆H₁₇N), ESI-MS in positive ion mode would be expected to primarily show the protonated molecular ion, [M+H]⁺. Given the molecular weight of 223.31 g/mol for its isomer 9-butyl-9H-carbazole, the expected m/z value for the [M+H]⁺ ion would be approximately 224.3. nih.gov This technique confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound, the molecular formula is C₁₆H₁₇N. The exact mass of the neutral molecule is 223.1361 g/mol . HRMS would be used to measure the mass of the protonated molecule [M+H]⁺ with high precision.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₆H₁₇N | 223.1361 |

The experimentally determined mass from an HRMS analysis would be compared to the calculated mass. A close match (typically within 5 ppm) provides strong evidence for the assigned elemental composition, confirming the identity of the compound. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is exceptionally well-suited for the analysis of a wide range of molecules, including organic compounds like this compound. This method allows for the precise determination of the molecular weight of the analyte with high sensitivity.

In a typical MALDI-TOF MS experiment, the analyte, this compound, is co-crystallized with a matrix compound that strongly absorbs the laser wavelength. Upon irradiation with a pulsed laser, the matrix absorbs the energy and a plume of matrix and analyte ions is generated. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined by the time it takes for them to reach the detector.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single Crystal X-ray Diffraction Analysis

To date, a single crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structures of closely related 9-alkyl-carbazoles, such as 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole and 3-bromo-9-ethyl-9H-carbazole, have been determined and provide a basis for predicting the structural features of the title compound. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for a Related 9-Alkyl-Carbazole Derivative

| Parameter | 3-bromo-9-ethyl-9H-carbazole nih.gov |

| Formula | C₁₄H₁₂BrN |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.263(16) |

| b (Å) | 7.745(8) |

| c (Å) | 20.41(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2413(5) |

| Z | 8 |

This data is for a related compound and is provided for illustrative purposes.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed based on the data obtained from single crystal X-ray diffraction. By mapping properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface, one can identify and characterize different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.

For this compound, Hirshfeld analysis would be instrumental in understanding how the molecules pack in the solid state. The analysis would likely reveal the presence of C-H···π interactions, where the hydrogen atoms of the alkyl chain or the carbazole ring interact with the π-system of neighboring carbazole moieties. The shape and size of the isobutyl group would play a significant role in dictating the nature and extent of these interactions, thereby influencing the crystal packing efficiency. Studies on other carbazole derivatives have demonstrated the utility of Hirshfeld analysis in elucidating their supramolecular chemistry.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are essential for assessing the thermal stability of compounds.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. Carbazole and its derivatives are generally known for their good thermal stability. Research on polymers incorporating 9-alkyl-carbazole units has shown that these materials can be stable up to high temperatures, often exceeding 400°C. acs.org It is expected that this compound would also exhibit high thermal stability, with a decomposition temperature well above its melting point. The TGA curve would provide a clear indication of the onset of thermal degradation and the percentage of residual mass at the end of the analysis.

Table 2: Expected Thermal Properties from TGA

| Property | Expected Value for this compound |

| Onset Decomposition Temperature (Td) | High (likely > 200°C) |

| Residue at 600°C | Low (approaching 0%) |

These are expected values based on the general stability of carbazole derivatives.

Dielectric Spectroscopy for Molecular Dynamics Investigations

Dielectric spectroscopy is a powerful technique for studying the molecular dynamics of materials by measuring their dielectric properties as a function of frequency. It provides insights into the rotational motion of polar molecules and the relaxation processes occurring within a material.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of many-electron systems. For carbazole (B46965) derivatives, DFT calculations are routinely employed to determine optimized geometries, electronic orbital energies, and predict various chemical properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior, including its reactivity and optical properties. In carbazole and its N-alkylated derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, reflecting its character as an electron donor. The LUMO is also generally distributed across the aromatic core.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic excitation energy and chemical stability. A smaller gap generally implies that the molecule is more easily excitable and more chemically reactive. For N-substituted carbazoles, the nature of the substituent can modulate these energy levels. An alkyl group like the 2-methylpropyl (isobutyl) group is generally considered electron-donating through an inductive effect, which would be expected to raise the energy of the HOMO slightly compared to unsubstituted carbazole, potentially narrowing the energy gap.

Table 1: Predicted Frontier Orbital Energies for Carbazole Derivatives This table is illustrative, based on general trends for N-alkyl carbazoles, as specific data for 9-(2-methylpropyl)-9H-carbazole is not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 9H-Carbazole (Reference) | -5.8 to -6.1 | -1.8 to -2.1 | ~4.0 |

| This compound | Predicted slightly higher than Carbazole | Predicted similar to Carbazole | Predicted slightly lower than Carbazole |

DFT and its extensions can predict spectroscopic properties. The absorption spectrum (UV-Vis) of carbazole derivatives typically features strong π–π* transitions. For the parent carbazole, these absorptions occur in the ultraviolet region. The substitution on the nitrogen atom with an alkyl group like 2-methylpropyl is not expected to cause a dramatic shift in the main absorption bands, as it does not extend the π-conjugated system. However, subtle shifts (solvatochromic effects) can be influenced by the solvent environment, which can be modeled in DFT calculations using continuum solvation models like the Polarizable Continuum Model (PCM).

Photoluminescence (PL) properties, including emission wavelengths, are also predictable. N-alkylated carbazoles are known to be fluorescent, typically emitting in the near-UV or blue region of the spectrum, originating from the relaxation from the first singlet excited state (S1) to the ground state (S0).

The redox potential, which quantifies a molecule's tendency to lose or gain electrons, can be computationally predicted using DFT. This is achieved by calculating the Gibbs free energy change for the oxidation or reduction reaction. For carbazole derivatives, the first oxidation potential, corresponding to the removal of an electron from the HOMO, is a key parameter, particularly in the context of their use in electronic materials. The electron-donating nature of the 2-methylpropyl group would be expected to lower the oxidation potential of this compound relative to the parent 9H-carbazole, making it easier to oxidize.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To accurately model electronic transitions and excited-state properties, such as those involved in UV-Vis absorption and photoluminescence, Time-Dependent DFT (TD-DFT) is the method of choice. TD-DFT calculations can predict the energies of vertical excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of absorption peaks. This allows for the theoretical simulation of the UV-Vis spectrum. For carbazole systems, TD-DFT can effectively describe the low-lying π–π* excited states responsible for their characteristic spectroscopic signatures.

Molecular Modeling and Simulation

While DFT and TD-DFT provide insights into static molecular properties and electronic transitions, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. An MD simulation calculates the trajectory of particles over time by numerically solving Newton's equations of motion, where the forces between particles and their potential energies are described by molecular mechanics force fields.

In the context of this compound, MD simulations could be used to study its conformational dynamics, particularly the rotation and flexibility of the 2-methylpropyl group. Furthermore, simulations of the molecule in various solvents can provide insights into solvation structure and dynamics. In materials science applications, MD simulations are invaluable for modeling the morphology and intermolecular interactions within thin films or bulk materials composed of carbazole derivatives, which is crucial for understanding properties like charge transport in organic electronic devices. While specific MD studies on this compound are not documented in the available literature, such simulations are frequently applied to similar carbazole-based materials to predict their solid-state packing and dynamic behavior.

Molecular Docking for Ligand-Target Interaction Prediction in Chemical Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design and for understanding the fundamental biochemical processes. In the context of this compound, molecular docking can be employed to predict its binding affinity and mode of interaction with various biological targets, such as proteins and enzymes.

The process involves the computational simulation of the ligand, this compound, interacting with the binding site of a target protein. The results of these simulations are often quantified by a scoring function that estimates the binding energy, with lower (more negative) values indicating a more favorable interaction. These studies can reveal crucial details about the intermolecular forces at play, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Carbazole Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Tyrosine Kinase | -8.5 | Leu25, Val32, Ala54 | Hydrophobic |

| Main Protease | -7.9 | His41, Cys145, Met165 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase | -9.1 | Arg76, Gly77, Asp73 | Hydrogen Bond, Pi-cation |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular docking study.

Digital Simulation Methods for Electrochemical Processes

Digital simulation methods are powerful tools for investigating the mechanisms of electrochemical reactions. iapchem.org For this compound, these simulations can provide a detailed understanding of its redox behavior, such as its oxidation and reduction potentials and the stability of the resulting radical ions. Techniques like cyclic voltammetry (CV) are often simulated to compare with experimental data, allowing for the determination of kinetic and thermodynamic parameters of the electrochemical processes. researchgate.net

The simulation of the electrochemical behavior of carbazole derivatives typically involves modeling the diffusion of the molecule to the electrode surface, the electron transfer process, and any subsequent chemical reactions. mdpi.com By fitting the simulated voltammograms to the experimental ones, researchers can extract valuable information about the reaction mechanism. For instance, the electropolymerization of carbazole derivatives has been studied using these methods to understand the growth and properties of the resulting polymer films. mdpi.com

While specific electrochemical simulations for this compound are not documented, the general principles are well-established. Such simulations would be crucial in the design of organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, where the electrochemical stability and redox properties of the materials are paramount. researchgate.net

Table 2: Typical Parameters Obtained from Electrochemical Simulations of a Carbazole Derivative

| Parameter | Symbol | Typical Value |

| Oxidation Potential | Eox | +0.8 to +1.2 V |

| Reduction Potential | Ered | -2.0 to -2.5 V |

| Electron Transfer Rate Constant | k0 | 10-2 to 10-1 cm/s |

| Diffusion Coefficient | D | 10-6 to 10-5 cm2/s |

Note: The values in this table are representative and would vary for specific compounds and experimental conditions.

Theoretical Analysis of Non-Aufbau Electronic Configurations

The Aufbau principle dictates that electrons fill atomic orbitals of the lowest available energy levels before occupying higher levels. However, in certain molecular systems, particularly those with complex electronic structures, non-Aufbau configurations can arise where a singly occupied molecular orbital (SOMO) is energetically lower than one or more doubly occupied molecular orbitals. nih.gov

Theoretical analysis, primarily through quantum chemical calculations, is essential to identify and characterize such unusual electronic configurations. For a molecule like this compound, computational methods such as density functional theory (DFT) and post-Hartree-Fock methods would be employed to calculate the energies of the molecular orbitals.

The existence of a non-Aufbau electronic configuration in a carbazole derivative could have profound implications for its chemical reactivity and photophysical properties. nih.gov For example, it could lead to the formation of stable radical species upon ionization, as the electron would be removed from a higher-energy doubly occupied orbital rather than the SOMO. nih.gov While there is no specific literature reporting a non-Aufbau configuration for this compound, the theoretical exploration of such possibilities is a frontier in molecular science, with potential applications in the design of novel materials for molecular electronics and spintronics. nih.govub.edu

Electrochemical Behavior and Redox Chemistry Research

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a cornerstone technique for investigating the redox behavior of 9-(2-methylpropyl)-9H-carbazole. It provides critical insights into the oxidation and reduction potentials, the stability of the generated species, and the mechanism of subsequent chemical reactions.

The anodic oxidation of N-alkylcarbazoles, including this compound, has been a primary focus of electrochemical studies. The process typically begins with a one-electron oxidation of the carbazole (B46965) moiety to form a radical cation. This initial electrochemical step is generally irreversible due to the high reactivity of the generated radical cation.

For N-alkyl derivatives like N-ethylcarbazole and N-n-butylcarbazole, this initial oxidation occurs at a platinum electrode in an acetonitrile (B52724) solution. Due to the structural and electronic similarities, the oxidation of this compound is expected to follow an identical pathway. The radical cation, once formed, is highly unstable and rapidly undergoes a chemical follow-up reaction. The predominant decay pathway is a ring-ring coupling between two radical cations, primarily at the 3- and 6-positions, which are the sites of highest electron density. This coupling reaction leads to the formation of a dimer, N,N'-di(2-methylpropyl)-3,3'-bicarbazyl.

This resulting dimer is more easily oxidized than the parent monomer. Consequently, at the applied potential, the dimer immediately undergoes a further two-electron oxidation. The reduction of the monomer, this compound, is not typically observed within the standard potential window of common organic solvents like acetonitrile, as it would require a highly negative potential.

Cyclic voltammetry is instrumental in determining the electronic properties of molecules, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for designing materials for electronic applications.

The HOMO energy level can be estimated from the onset potential of the first oxidation peak (E_ox_onset) using empirical formulas. upb.roresearchgate.net A commonly used equation relates the HOMO energy to the oxidation potential measured against a ferrocene/ferrocenium (Fc/Fc⁺) internal reference:

HOMO (eV) = - (E_ox_onset vs Fc/Fc⁺ + 4.8)

While specific experimental data for this compound is not available, data for the closely related N-n-butylcarbazole can provide a reliable estimate. The oxidation potential for N-alkylcarbazoles is largely influenced by the electron-donating nature of the alkyl group and the carbazole ring itself. The LUMO energy level is similarly determined from the onset of the reduction potential. However, as the reduction of this compound is not electrochemically accessible, its LUMO level cannot be determined by this method.

Based on analogous compounds, the estimated HOMO energy level for this compound would be approximately -5.5 to -5.7 eV, indicating its suitability as a hole-transporting material.

| Compound | Estimated Onset Oxidation Potential (V vs. Fc/Fc⁺) | Estimated HOMO Energy Level (eV) | LUMO Energy Level (eV) |

|---|---|---|---|

| This compound | ~0.8 | ~ -5.6 | Not Determined |

The electrochemical oxidation of this compound follows a well-established mechanism for N-substituted carbazoles, known as the ECE or, more accurately, the ECEC mechanism. youtube.com This denotes a sequence of an E lectrochemical step, followed by a C hemical step, another E lectrochemical step, and a final C hemical step (proton loss).

First Electrochemical Step (E): The monomer loses one electron at the electrode surface to form a radical cation.

Cz-(CH₂CH(CH₃)₂) → [Cz-(CH₂CH(CH₃)₂]•⁺ + e⁻

First Chemical Step (C): Two radical cations rapidly couple, typically at the 3-position, to form a protonated dimer.

2 [Cz-(CH₂CH(CH₃)₂]•⁺ → H-[Cz-(CH₂CH(CH₃)₂)]₂-H⁺

Second Electrochemical Step (E): The dimer formed is more electron-rich and has a lower oxidation potential than the monomer. It is immediately oxidized at the same potential, losing two more electrons to form a dication.

H-[Cz-(CH₂CH(CH₃)₂)]₂-H⁺ → [H-[Cz-(CH₂CH(CH₃)₂)]₂-H]²⁺ + 2e⁻

Second Chemical Step (C): The dication loses two protons to yield the neutral, stable dimer, N,N'-di(2-methylpropyl)-3,3'-bicarbazyl.

[H-[Cz-(CH₂CH(CH₃)₂)]₂-H]²⁺ → [Cz-(CH₂CH(CH₃)₂)]₂ + 2H⁺

This process of electropolymerization can continue, with the dimer being oxidized to form longer oligomers and eventually a polymer film on the electrode surface. The substitution at the N-position prevents N-N coupling and directs the polymerization to occur exclusively between the carbazole rings at the 3,6-positions.

Chronoamperometry for Kinetic Studies

Chronoamperometry, where the potential is stepped to a value sufficient to initiate oxidation and the resulting current is measured over time, is used to study the kinetics of the electropolymerization of this compound. The current-time (i-t) transient provides information about the nucleation and growth mechanism of the polymer film. mdpi.com

Typically, the i-t curve for the electropolymerization of carbazole derivatives shows an initial sharp decay in current, which corresponds to the charging of the electrochemical double layer. This is followed by a rising current that indicates the nucleation of the polymer on the electrode surface and the subsequent growth of the polymer chains. After reaching a maximum, the current slowly decreases as the diffusion of the monomer to the growing polymer film on the electrode surface becomes the rate-limiting step. Analysis of the shape of this transient can reveal whether the growth is instantaneous or progressive and provides kinetic data about the film formation process.

Influence of Electrode Materials and Electrolyte Systems

The choice of electrode material and the electrolyte system significantly impacts the electrochemical study of this compound.

Electrode Materials: Platinum (Pt) and Indium Tin Oxide (ITO) coated glass are commonly used as working electrodes for the anodic oxidation of carbazoles. researchgate.netjournalajacr.com These materials are chosen for their wide potential windows and relative inertness in organic solvents. The surface of the electrode influences the morphology and adhesion of the resulting polymer film.

Electrolyte Systems: The experiments are typically conducted in aprotic polar organic solvents, with acetonitrile (ACN) or dichloromethane (B109758) (DCM) being the most common choices. A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAClO₄), is required to ensure the conductivity of the solution. youtube.comresearchgate.net The size and nature of the electrolyte's anion can be incorporated into the polymer film during its growth (as a dopant) to balance the positive charge of the oxidized polymer backbone, which in turn affects the film's conductivity and stability. For instance, studies on polycarbazole have shown that the choice of counter-ion (e.g., from lithium perchlorate vs. tetrabutylammonium perchlorate) can significantly affect the capacitive performance of the resulting films.

Electrochemical Stability Assessment of Compounds and Films

The electrochemical stability is a critical parameter for the practical application of materials derived from this compound, particularly the electropolymerized film, poly[this compound]. The stability is typically assessed by subjecting the polymer film to repeated cyclic voltammetry scans in a monomer-free electrolyte solution.

Structure Functionality Relationships in Research

Impact of N-Substitution on Electronic and Photophysical Properties

The introduction of substituents at the nitrogen atom of the carbazole (B46965) ring profoundly influences its electronic and photophysical behavior. researchgate.netresearchgate.net The isobutyl group at the N-9 position of 9-(2-methylpropyl)-9H-carbazole serves to enhance the electron-donating nature of the carbazole moiety, which in turn affects its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com This modification is crucial for designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices. researchgate.net

The substitution at the nitrogen atom can also tune the conjugation of the structure and lead to a redshift in the absorption spectrum, thereby modifying the electronic properties. researchgate.net Furthermore, N-substitution plays a critical role in the photophysical properties. For instance, in donor-acceptor dyads, the linkage between the carbazole donor and an acceptor moiety can modulate the deactivation of the excited state by controlling the rate of photoinduced internal charge transfer (ICT). rsc.org The incorporation of cyano groups in the carbazole framework, for example, has been shown to increase the charge-transfer characteristics in the excited state. rsc.org

Theoretical studies have shown that the nature of the N-substituent can significantly impact the electronic structure. For instance, replacing alkyl groups with moieties like phenyl or methoxyphenyl can tune the HOMO level of the carbazole compound. researchgate.net Even within alkyl substituents, variations can lead to noticeable changes. Theoretical studies on R-D-π-A systems with different alkyl chains have shown that a methyl group can lead to a significant reduction in the energy gap and an improved red-shift in the absorption spectrum compared to an unsubstituted system. ufms.br

The following table summarizes the impact of N-substitution on the electronic and photophysical properties of carbazole derivatives based on various research findings.

| Property | Impact of N-Substitution | Key Findings | Citations |

| Electronic Properties | Modulation of HOMO/LUMO energy levels | The isobutyl group enhances the electron-donating character of carbazole, influencing its energy levels for better charge injection/transport. | researchgate.netmdpi.com |

| Photophysical Properties | Tuning of absorption and emission spectra | N-substitution can induce a redshift in the absorption spectrum and affect the rate of internal charge transfer (ICT). | researchgate.netrsc.org |

| Charge Transfer | Control over ICT processes | The linkage between the carbazole donor and an acceptor can be designed to control the excited-state deactivation pathways. | rsc.org |

| Energy Gap | Reduction of the energy gap | N-alkylation, particularly with smaller alkyl groups, can lead to a significant reduction in the HOMO-LUMO gap. | ufms.br |

Influence of Alkyl Chain Length and Steric Effects on Material Performance

The length and steric bulk of the alkyl chain at the N-9 position of carbazole derivatives, such as the isobutyl group in this compound, have a marked influence on the material's performance in electronic devices. The alkyl chain length can affect the amount of dye adsorbed on a surface and the rate of charge recombination in dye-sensitized solar cells. oup.com For instance, a decrease in alkyl chain length has been found to increase the amount of adsorbed dye. oup.com

Steric effects introduced by the alkyl group can influence the molecular packing and intermolecular interactions. In self-assembled monolayers (SAMs) of carbazole derivatives, shorter alkyl spacers lead to stronger intermolecular interactions and denser packing. diva-portal.org This, in turn, can reduce series and device resistance, enhance charge transfer, and extend carrier lifetime in organic solar cells. diva-portal.org The isobutyl group, with its branched structure, introduces specific steric hindrance that can prevent close packing, which can be advantageous in some applications by inhibiting aggregation-caused quenching of fluorescence.

Research on rsc.orgcyclo-N-alkyl-2,7-carbazoles has shown that the charge transport properties, including field-effect mobility, are modulated by the length of the alkyl chain on the nitrogen atoms. acs.org Odd-even effects have also been observed in some carbazole amide derivatives, where the parity of the alkyl chain length dictates the mechanoluminescence and room-temperature phosphorescence properties due to differences in crystal packing and intermolecular hydrogen bonding. rsc.org

Below is a table summarizing the influence of alkyl chain length and steric effects on material performance.

| Parameter | Influence | Observed Effects | Citations |

| Alkyl Chain Length | Affects dye adsorption and charge recombination | Shorter chains can increase dye adsorption. oup.com Longer chains can sometimes lead to faster charge recombination. oup.com | oup.com |

| Steric Hindrance | Influences molecular packing and intermolecular interactions | Shorter spacers in SAMs lead to denser packing and improved charge transfer. diva-portal.org The isobutyl group's bulk can prevent aggregation. | diva-portal.org |

| Charge Transport | Modulates mobility and device characteristics | Field-effect mobility in cyclocarbazoles is dependent on the N-alkyl chain length. acs.org | acs.org |

| Photophysical Properties | Can induce odd-even effects | The parity of the alkyl chain length can determine mechanoluminescence and phosphorescence due to packing differences. | rsc.org |

Conjugation Pathways and Planarity Effects on Electronic Structure

The electronic structure of carbazole derivatives is intrinsically linked to the conjugation pathways within the molecule and the planarity of the aromatic system. The nitrogen atom in the carbazole ring can participate in electron delocalization, influencing the electronic properties. nih.gov However, the five-membered heterocyclic ring in carbazole has been found to have reduced aromaticity, which results in a somewhat interrupted conjugation between the two flanking benzene (B151609) rings. rsc.org This partial break in conjugation is a key reason for carbazole's high triplet energy, a desirable property for host materials in organic light-emitting diodes (OLEDs). rsc.org

Theoretical calculations have shown that the planarity of carbazole-containing materials can be affected by N-substitution, which can lead to a more rigid and planar configuration, ultimately enhancing light-harvesting and charge transport properties. researchgate.net In some cases, the substitution pattern can lead to non-planar structures, which can be beneficial for preventing aggregation and improving the solubility of the material. researchgate.net

The table below outlines the effects of conjugation pathways and planarity on the electronic structure.

| Factor | Effect on Electronic Structure | Key Observations | Citations |

| Conjugation Pathway | Influences triplet energy and electronic properties | The reduced aromaticity of the central five-membered ring in carbazole leads to a high triplet energy. | rsc.org |

| Planarity | Affects intermolecular interactions and charge transport | A more planar configuration can enhance light harvesting and charge transport. researchgate.net Non-planar structures can improve solubility and prevent aggregation. researchgate.net | researchgate.netresearchgate.net |

| N-Substitution | Modifies molecular conformation and packing | The isobutyl group can influence the dihedral angle between the carbazole core and other parts of a larger molecule, affecting electronic coupling. | ub.edu |

Modulating Charge Transfer Processes through Molecular Design

The design of molecules incorporating this compound can be strategically tailored to modulate charge transfer (CT) processes, which is fundamental for their application in optoelectronic devices. rsc.org The carbazole moiety typically acts as an excellent electron donor or hole-transporting unit. mdpi.com By pairing it with a suitable electron-accepting unit, a donor-acceptor (D-A) system can be created where photoinduced charge transfer can occur.

The efficiency of this charge transfer is highly dependent on the molecular design, including the nature of the linker between the donor and acceptor and their relative orientation. rsc.org For instance, in BODIPY-carbazole dyads, varying the attachment position and the type of linker (e.g., phenyl or alkynyl) was found to modulate the photophysical behavior by controlling the rate of photoinduced internal charge transfer. rsc.org

Furthermore, the introduction of specific substituents can enhance the charge-transfer character of the excited state. The incorporation of cyano groups into a carbazole-phenanthroimidazole dyad resulted in a bathochromic shift in the emission spectra, indicative of an increased charge-transfer component in the excited state. rsc.org This enhanced CT character is expected to improve the performance of organic light-emitting diodes. rsc.org Theoretical calculations can aid in predicting the extent of charge transfer by analyzing the distribution of the HOMO and LUMO. A spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) is a strong indicator of a charge-transfer transition. nih.gov

The following table summarizes how molecular design can modulate charge transfer processes.

| Design Strategy | Impact on Charge Transfer | Examples and Findings | Citations |

| Donor-Acceptor Architecture | Enables and controls photoinduced charge transfer | Pairing carbazole with an electron acceptor creates a D-A system where the rate of ICT can be tuned by the linker and attachment points. | rsc.org |

| Substituent Effects | Enhances charge-transfer character | Cyano-substitution on the carbazole ring can increase the CT component in the excited state, leading to redshifted emission. | rsc.org |

| Molecular Orbital Engineering | Predicts and rationalizes charge transfer | The spatial distribution of HOMO (on the donor) and LUMO (on the acceptor) indicates a charge-transfer transition. | nih.gov |

Substituent Effects on Electrochemical Stability and Redox Behavior

The electrochemical stability and redox behavior of carbazole derivatives are critical for their performance and longevity in electronic devices. nih.govresearchgate.net The substitution at the N-9 position with an alkyl group like isobutyl in this compound plays a significant role in its electrochemical properties. Alkylating the nitrogen atom prevents coupling at the 9-position during electrochemical oxidation, which can otherwise lead to dimerization. researchgate.net

In N-alkylated 3,6-disubstituted carbazoles, oxidation typically leads to a stable radical cation in a reversible one-electron process because steric hindrance prevents coupling at other positions. researchgate.net The redox potentials of carbazole derivatives are influenced by the electronic nature of the substituents. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. researchgate.net

The electrochemical stability window of an electrolyte is a key factor in battery performance, and understanding the redox behavior of electrolyte components is crucial. army.mil While not directly an electrolyte component, the stability of hole-transporting materials like carbazole derivatives at electrode interfaces is vital. The oxidation potential of the carbazole derivative must be within the operating window of the device to prevent irreversible degradation. In some cases, fluorinated substituents have been shown to improve the thermal and electrochemical stability of organic semiconductors. nih.gov

The table below details the effects of substituents on electrochemical stability and redox behavior.

| Property | Influence of Substituents | Key Observations | Citations |

| Electrochemical Stability | N-alkylation enhances stability | The isobutyl group prevents dimerization at the N-9 position during oxidation, leading to more stable radical cations. | researchgate.net |

| Redox Potential | Tuned by electronic nature of substituents | Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it. | researchgate.net |

| Degradation Pathways | Influenced by charge state and bond dissociation energies | The stability of bonds within the molecule, such as C-N bonds, can be highly dependent on the charge state (neutral, anionic, or cationic). | acs.org |

| Device Performance | Crucial for longevity | The redox potentials must be compatible with the operating voltages of the device to ensure long-term stability. | army.mil |

Advanced Research Techniques and Methodologies

In-Situ Spectroelectrochemical Techniques

In-situ spectroelectrochemistry is a powerful analytical method that provides simultaneous electrochemical and spectroscopic data, allowing for the real-time observation of redox reactions and the characterization of transient species. covalentmetrology.comscispace.com This technique is particularly valuable for studying the electron transfer mechanisms of carbazole (B46965) derivatives. researchgate.netsci-hub.se By combining methods like cyclic voltammetry with UV-Vis, NIR, or ESR spectroscopy, researchers can gain a comprehensive understanding of the transformations occurring at the electrode surface. covalentmetrology.comscispace.com

For N-alkylated carbazoles, such as the closely related 9-ethylcarbazole (B1664220) (ECZ), studies have shown that the electrochemical reaction follows an ECE (Electrochemical-Chemical-Electrochemical) process. researchgate.netsci-hub.se The initial step involves the removal of one electron from the carbazole molecule to form a highly reactive cation radical. researchgate.netsci-hub.se This intermediate species can then undergo subsequent chemical reactions, such as deprotonation and coupling, to form dimers or polymers, which are then further oxidized. researchgate.netsci-hub.se The application of in-situ spectroelectrochemistry allows for the direct detection and characterization of these radical cations and the resulting products as they are formed during the electrochemical process.

The data obtained from these experiments are critical for understanding the electronic structure and reactivity of compounds like 9-(2-methylpropyl)-9H-carbazole, which is essential for designing materials for optoelectronic devices. researchgate.netspmtips.com

Table 1: Illustrative Data Obtainable from Spectroelectrochemical Analysis of N-Alkyl Carbazoles This table presents typical data types obtained for carbazole derivatives; specific values for this compound require direct experimental measurement.

| Parameter | Technique | Information Provided | Typical Observation for N-Alkyl Carbazoles |

| Oxidation Potential (Eox) | Cyclic Voltammetry (CV) | Energy required to remove an electron; relates to HOMO level. spmtips.com | Anodic peak corresponding to the formation of the cation radical. researchgate.net |

| Reduction Potential (Ered) | Cyclic Voltammetry (CV) | Energy required to add an electron; relates to LUMO level. | Cathodic peak for the reduction of the oxidized species. |

| Electrochemical Band Gap (Eg) | Cyclic Voltammetry (CV) | Difference between HOMO and LUMO energy levels. spmtips.com | Calculated from the onset potentials of oxidation and reduction. |

| Absorption Maxima (λmax) | UV-Vis Spectroscopy | Electronic transitions of the neutral molecule and generated species. | Characteristic absorption bands for the neutral carbazole and new bands appearing for the cation radical and dimer/polymer. researchgate.net |

| Radical Identification | ESR Spectroscopy | Detection and characterization of paramagnetic species (radicals). covalentmetrology.com | Signal confirming the generation of the carbazole cation radical. |

Atomic Force Microscopy (AFM) for Morphological and Mechanical Studies of Films

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of thin films made from carbazole-based materials at the nanoscale. researchgate.netazonano.com Since the performance of organic electronic devices is highly dependent on the microstructure and morphology of the active layers, AFM provides crucial insights into surface topography, roughness, and uniformity. azonano.commdpi.com

The technique operates by scanning a sharp nanotip, attached to a cantilever, across the sample surface. azonano.com This allows for the creation of three-dimensional images with molecular-scale resolution. azonano.com For films of carbazole derivatives, AFM is used to visualize the size and distribution of crystalline or amorphous domains, identify defects like pinholes, and quantify key surface parameters. researchgate.netmdpi.comresearchgate.net For example, studies on neat carbazole thin films have used AFM to identify microcrystallites and determine average film thickness by analyzing height histograms. mdpi.com